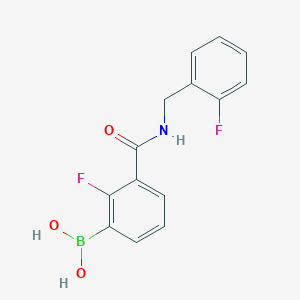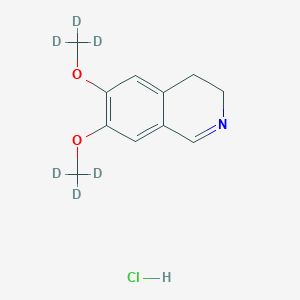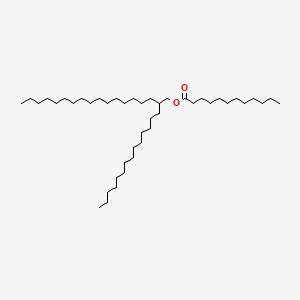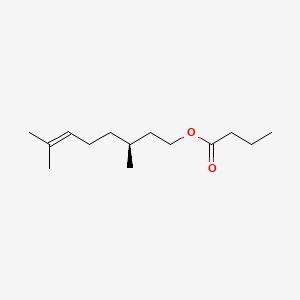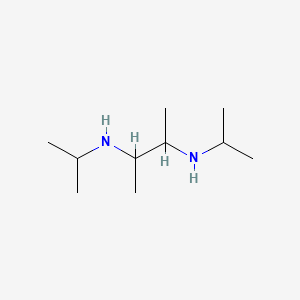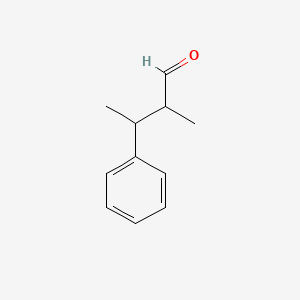
2,3-Dimethyl-3-phenylpropionaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-3-phenylpropionaldehyde is an organic compound with the molecular formula C11H14O. It is a colorless liquid with a distinct aromatic odor. This compound is used in various fields, including organic synthesis and the fragrance industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethyl-3-phenylpropionaldehyde involves the Grignard reaction. This process typically starts with the reaction of (2-chloroethyl)benzene with magnesium in anhydrous tetrahydrofuran to form the Grignard reagent. This reagent is then reacted with N-formylpiperidine to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is carried out in controlled environments to maintain safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2,3-Dimethyl-3-phenylpropionaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-3-phenylpropionaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry due to its aromatic properties. .
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-3-phenylpropionaldehyde involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
- 2-Methyl-3-phenylbutanal
- α,β-Dimethylbenzenepropanal
- Methyl-2-phenyl-3-butanol
Comparison: 2,3-Dimethyl-3-phenylpropionaldehyde is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and different reactivity patterns, making it suitable for specific applications in synthesis and industry .
Propiedades
Número CAS |
97416-75-6 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
2-methyl-3-phenylbutanal |
InChI |
InChI=1S/C11H14O/c1-9(8-12)10(2)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Clave InChI |
SMEMYAIGCRAVQX-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



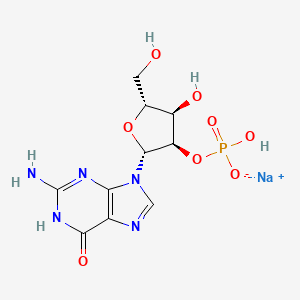

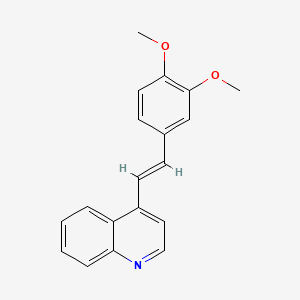
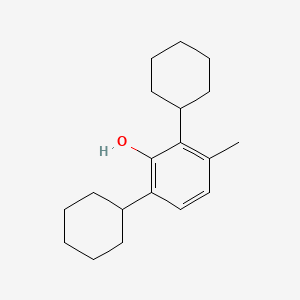

![2-[Benzyl(methyl)amino]-1-(4-bromophenyl)ethanone hydrochloride](/img/structure/B12656751.png)
